molecular formula C8H10N4O B3434271 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 879624-34-7

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B3434271
CAS RN: 879624-34-7
M. Wt: 178.19 g/mol
InChI Key: YNZCUSROEREQGV-UHFFFAOYSA-N
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Description

The compound “2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps . For example, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were designed and synthesized in the search for more effective and safer antiepileptic drugs .


Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Advantages and Limitations for Lab Experiments

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several advantages for use in lab experiments. It is a stable compound, which makes it easy to handle and store. Additionally, it is water soluble, which makes it easy to use in aqueous solutions. Furthermore, it has a low toxicity, which makes it safe to use in experiments. However, this compound is also limited in its use in lab experiments, as it is not very soluble in organic solvents.

Future Directions

There are several potential future directions for the use of 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. It could be used as a drug delivery vehicle, as it has been found to interact with DNA and cell receptors. Additionally, it could be used to study the mechanism of action of drugs, as it has been found to interact with enzymes and proteins. Furthermore, it could be used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Finally, it could be used as a fluorescent probe for the detection of metal ions in aqueous and organic media.

Scientific Research Applications

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential in various scientific and medical applications. It has been used as a ligand for metal ions in coordination chemistry, as a probe for the detection of metal ions in photoluminescence and electrochemistry, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for the detection of metal ions in aqueous and organic media. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.

properties

IUPAC Name

2,5,6-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-4-5(2)9-8-10-6(3)11-12(8)7(4)13/h1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCUSROEREQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202432
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879624-34-7
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879624-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 3
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 4
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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